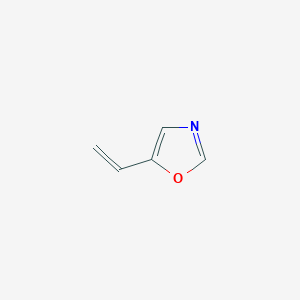![molecular formula C8H8N4O B13557474 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
作用機序
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The compound’s ability to interact with DNA and proteins also contributes to its biological activities .
類似化合物との比較
Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antibacterial activity against gram-positive and gram-negative bacteria.
N-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Exhibits good antibacterial activity against Escherichia coli and Salmonella enterica.
2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Shows potent antifungal activity.
Uniqueness
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its unique structure allows for various modifications, making it a valuable scaffold for drug development and material science applications .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C8H8N4O/c1-5-2-10-8-6(7(9)13)3-11-12(8)4-5/h2-4H,1H3,(H2,9,13) |
InChIキー |
ZSJDYGZWDYMLDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(C=N2)C(=O)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


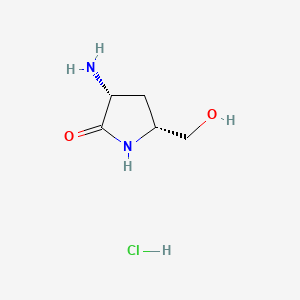
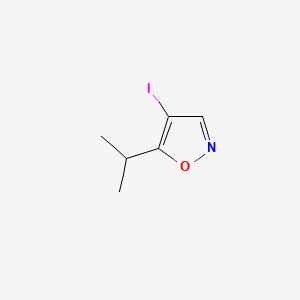
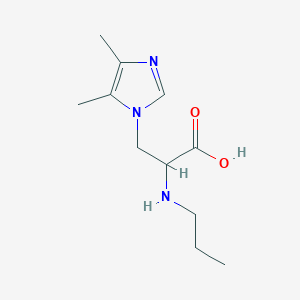
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
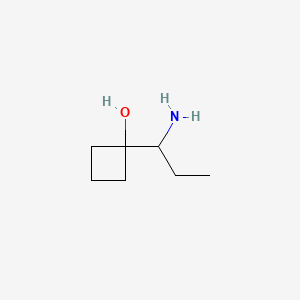
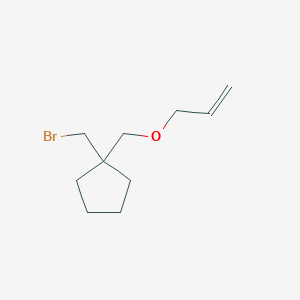
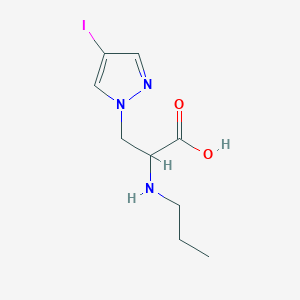
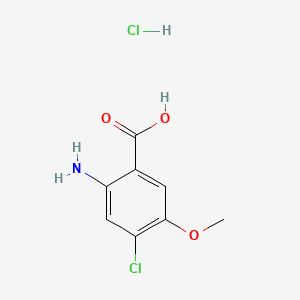
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
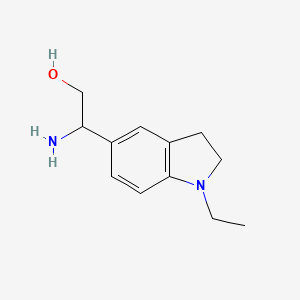
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
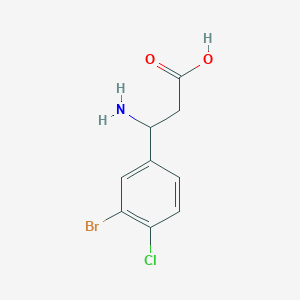
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
